molecular formula C16H20N4O5S2 B292562 ethyl 4-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B292562
M. Wt: 412.5 g/mol
InChI Key: WOWIURYVMHEDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves several steps. One common approach is to start with the appropriate pyrimidine derivative and introduce the thieno and pyrido rings through cyclization reactions. The ethoxy and sulfanyl groups are then added via nucleophilic substitution reactions. The final product is obtained through esterification and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of functional groups and ring structures.

Properties

Molecular Formula

C16H20N4O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 4-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C16H20N4O5S2/c1-3-24-11(21)8-26-15-18-13-12(14(22)20(15)17)9-5-6-19(7-10(9)27-13)16(23)25-4-2/h3-8,17H2,1-2H3

InChI Key

WOWIURYVMHEDBU-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N1N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N1N

Origin of Product

United States

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